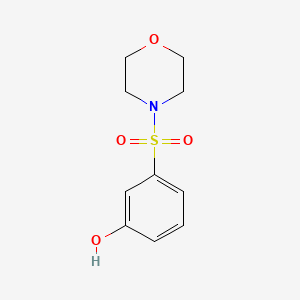
3-(Morpholin-4-ylsulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-ylsulfonyl)phenol, also known as MSP, is an organic compound that belongs to the class of phenols. It has a CAS Number of 275808-53-2 and a molecular weight of 243.28 .
Molecular Structure Analysis
The molecular formula of 3-(Morpholin-4-ylsulfonyl)phenol is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 .Wissenschaftliche Forschungsanwendungen
Protein Measurement and Assay Development
3-(Morpholin-4-ylsulfonyl)phenol has been utilized in the development of protein measurement techniques. Since the use of the Folin phenol reagent was proposed by Wu in 1922 for protein measurement, there have been several modifications to enhance the procedure. The Folin phenol reagent demonstrates great sensitivity and simplicity, making it suitable for measuring proteins in various contexts, including serum and insulin, despite its limitations and the need for understanding its peculiarities for full exploitation (Lowry, Rosebrough, Farr, & Randall, 1951). Additionally, the Folin–Ciocalteu (F–C) reagent, which relies on electron transfer from phenolic compounds in an alkaline medium, has been adapted for microplate assays to measure total phenolics in plant tissues, indicating its versatility in biochemical assays (Ainsworth & Gillespie, 2007).
Analytical Chemistry and Substance Characterization
The use of 3-(Morpholin-4-ylsulfonyl)phenol extends to analytical chemistry for the characterization of phenolic compounds and their antioxidant capacity. Modifications to traditional assays, such as utilizing the Folin-Ciocalteu reagent rather than the Folin-Denis reagent, have improved the reproducibility and accuracy in measuring total phenolics, suggesting its importance in the analytical characterization of substances (Singleton & Rossi, 1965).
Pharmacological Research and Drug Synthesis
In pharmacological research, derivatives of 3-(Morpholin-4-ylsulfonyl)phenol, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized for potential biological activities. Such compounds have shown significant antibacterial, antioxidant, and anti-tuberculosis activities, demonstrating the utility of 3-(Morpholin-4-ylsulfonyl)phenol derivatives in the development of new therapeutic agents (Mamatha S.V et al., 2019).
Catalysis and Green Chemistry
3-(Morpholin-4-ylsulfonyl)phenol-related compounds have also found applications in catalysis and green chemistry. For instance, morpholinium bisulfate has been identified as an efficient and reusable catalyst for the acylation of phenols, thiols, alcohols, and amines, highlighting the role of morpholinium compounds in promoting environmentally benign chemical reactions (Balaskar et al., 2011).
Zukünftige Richtungen
While specific future directions for 3-(Morpholin-4-ylsulfonyl)phenol were not found, there is a growing interest in the use of phenolic compounds in various fields. For instance, phenolic compounds are being studied for their antimicrobial properties , and there’s ongoing research into the synthesis and properties of morpholine derivatives .
Eigenschaften
IUPAC Name |
3-morpholin-4-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZRJBWFODFBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylsulfonyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)

![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)
![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)


![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)